4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, an ethylquinoline core, and a carbonitrile group. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 6-ethylquinoline-3-carbonitrile.
Coupling Reaction: The 4-ethoxyaniline is reacted with 6-ethylquinoline-3-carbonitrile under specific conditions to form the desired product. This step often involves the use of coupling agents and catalysts to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Processes: Implementing purification techniques such as recrystallization, chromatography, and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- 4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
Uniqueness
4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is unique due to its specific ethoxyphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-ethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-14-5-10-19-18(11-14)20(15(12-21)13-22-19)23-16-6-8-17(9-7-16)24-4-2;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQDURBFMVTNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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